molecular formula C11H11ClO B114131 (2Z)-2-Chloro-1-phenylpent-2-en-1-one CAS No. 154469-74-6

(2Z)-2-Chloro-1-phenylpent-2-en-1-one

Cat. No.: B114131
CAS No.: 154469-74-6
M. Wt: 194.66 g/mol
InChI Key: IPXJAZBCJGEQBY-POHAHGRESA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2Z)-2-Chloro-1-phenylpent-2-en-1-one is a chemical compound of significant interest in synthetic organic chemistry and materials science research. Its structure, featuring a chlorinated enone backbone, designates it as a versatile intermediate for the synthesis of more complex molecular architectures. Scientific literature indicates that compounds of the (2Z)-1-phenyl"alk"-2-en-1-one type are investigated as key precursors for the development of novel potential ligands for catalytic complexes in homogeneous catalysis . These ligands can coordinate with transition metals to form complexes that are valuable tools for developing faster and more efficient chemical processes . Researchers utilize this chiral synthon to explore structure-activity relationships and to develop new models useful for further theoretical and experimental investigations, including those based on Density Functional Theory (DFT) for electronic structure description . This product is intended for research and laboratory use only. It is not for diagnostic, therapeutic, or any other human or veterinary use.

Properties

CAS No.

154469-74-6

Molecular Formula

C11H11ClO

Molecular Weight

194.66 g/mol

IUPAC Name

(Z)-2-chloro-1-phenylpent-2-en-1-one

InChI

InChI=1S/C11H11ClO/c1-2-6-10(12)11(13)9-7-4-3-5-8-9/h3-8H,2H2,1H3/b10-6-

InChI Key

IPXJAZBCJGEQBY-POHAHGRESA-N

SMILES

CCC=C(C(=O)C1=CC=CC=C1)Cl

Isomeric SMILES

CC/C=C(/C(=O)C1=CC=CC=C1)\Cl

Canonical SMILES

CCC=C(C(=O)C1=CC=CC=C1)Cl

Synonyms

2-Penten-1-one, 2-chloro-1-phenyl-, (Z)- (9CI)

Origin of Product

United States

Comparison with Similar Compounds

Below is a detailed comparison of (2Z)-2-Chloro-1-phenylpent-2-en-1-one with structurally related compounds, focusing on molecular features, reactivity, and crystallographic data derived from the evidence.

Structural Comparisons
Compound Name Molecular Formula Key Substituents/Functional Groups Configuration Reference(s)
This compound C₁₁H₁₁ClO Chloro (C2), phenyl (C1), α,β-unsaturated ketone Z N/A
Ethyl (Z)-2-chloro-2-[2-(4-methoxyphenyl)hydrazin-1-ylidene]acetate C₁₂H₁₄ClN₂O₃ Chloro, 4-methoxyphenyl hydrazone, ester Z
1-Chloro-1-[(Z)-2-phenylhydrazin-1-ylidene]propan-2-one C₁₀H₁₀ClN₂O Chloro, phenyl hydrazone, ketone Z
Ethyl (Z)-2-chloro-2-(2-phenylhydrazin-1-ylidene)acetate C₁₀H₁₂ClN₂O₂ Chloro, phenyl hydrazone, ester Z
Ethyl (2Z)-2-chloro-2-[2-(4-fluorophenyl)hydrazin-1-ylidene]acetate C₁₀H₁₀ClFN₂O₂ Chloro, 4-fluorophenyl hydrazone, ester Z

Key Observations :

  • Functional Groups: The target compound lacks the hydrazone moiety present in the analogs, replacing it with a simpler α,β-unsaturated ketone system.
  • Substituent Effects : Electron-withdrawing groups (e.g., 4-fluoro in ) enhance the electrophilicity of the hydrazone carbon, while electron-donating groups (e.g., 4-methoxy in ) stabilize resonance structures. The phenyl group in the target compound contributes steric bulk and conjugation.
  • Configuration : All listed compounds adopt the Z-configuration, critical for maintaining planarity and enabling π-π stacking in crystalline states .
Reactivity and Stability
  • Electrophilic Reactivity: The α-chloro group in the target compound activates the α,β-unsaturated system toward nucleophilic attack, similar to hydrazonoyl chlorides (e.g., ). However, hydrazonoyl derivatives exhibit additional reactivity via diazo intermediates, enabling cyclization reactions .
  • Hydrogen Bonding: Hydrazonoyl analogs form robust N–H···O hydrogen bonds (e.g., N–H···O=C in ), enhancing crystalline stability. The target compound’s ketone may engage in weaker C–H···O interactions, as observed in related enones .
  • Thermal Stability: Crystallographic studies using SHELX software (e.g., ) reveal that hydrazonoyl chlorides with para-substituted phenyl groups (e.g., 4-methoxy, 4-fluoro) exhibit tighter molecular packing, increasing melting points compared to unsubstituted analogs .
Crystallographic and Analytical Insights
  • Bond Lengths: In hydrazonoyl chlorides, the C–Cl bond length averages 1.73 Å, consistent with single-bond character, while the C=O bond in ketones (e.g., 1.21 Å in ) is shorter due to double-bond conjugation .
  • SHELX Refinement : Structures of related compounds were refined using SHELXL, achieving low R factors (e.g., 0.026 in ), confirming precise determination of Z-configurations and hydrogen-bonding networks .
  • Analytical Methods : Techniques like FTIR and GC-MS (used in ) could identify the target compound’s functional groups (C=O stretch ~1700 cm⁻¹) and molecular ion peaks (e.g., m/z 194 for C₁₁H₁₁ClO⁺).

Preparation Methods

Reaction Mechanism and Optimization

The process begins with a palladium-catalyzed Sonogashira coupling between benzoyl chloride and a terminal alkyne (e.g., pent-1-yne) to form an ynone intermediate. Subsequent hydrohalogenation with HCl (generated in situ from triflic acid and triethylamine hydrochloride) proceeds via a Michael addition mechanism, yielding the Z-isomer preferentially (Scheme 1).

Key reaction parameters:

  • Catalyst system: PdCl₂(PPh₃)₂ (2 mol%) and CuI (4 mol%)

  • Solvent: 1,2-dichloroethane (DCE)

  • Acid additive: Triflic acid (1.5 equiv)

  • Temperature: Room temperature

  • Reaction time: 10 min (coupling) + 4 h (hydrohalogenation)

Under these conditions, the method achieves isolated yields of 70–85% with Z/E ratios exceeding 99:1 for substrates bearing alkyl or aryl substituents. For the target compound (2Z)-2-chloro-1-phenylpent-2-en-1-one, substituting pent-1-yne as the alkyne precursor would theoretically follow this pathway, though specific experimental data for this substrate remain unreported in the literature.

Substrate Scope and Limitations

While the aforementioned method demonstrates broad applicability, the synthesis of this compound requires careful selection of starting materials. Table 1 summarizes the substrate scope of analogous β-chlorovinyl ketones synthesized via this protocol.

Table 1: Representative β-Chlorovinyl Ketones Synthesized via One-Pot Method

EntryAcyl ChlorideTerminal AlkyneProduct (Z-Isomer)Yield (%)Z/E Ratio
1Benzoyl chloride3,3-Dimethyl-1-butyne(Z)-3-Chloro-4,4-dimethyl-1-phenylpent-2-en-1-one75>99:1
24-Bromobenzoyl chloridePhenylacetylene(Z)-3-Chloro-1-(4-bromophenyl)-3-phenylprop-2-en-1-one8295:5
3Acetyl chloride1-Heptyne(Z)-3-Chloro-1-methyloct-2-en-1-one6893:7

The absence of branched alkynes in reported substrates suggests potential challenges in extending this method to synthesize this compound, which requires a linear pentyl chain. Computational studies indicate that steric effects from bulky substituents enhance Z-selectivity by stabilizing the transition state through non-covalent interactions.

Stereochemical Control and Halogen Source

The Z-configuration arises from syn-addition of HCl to the ynone intermediate, facilitated by the Brønsted acid’s protonation of the triple bond. Key factors influencing stereoselectivity include:

  • Solvent polarity: DCE (ε = 10.4) promotes ionic intermediates, favoring anti-Markovnikov addition.

  • Acid strength: Triflic acid (H₀ = −14.1) ensures complete protonation of the ynone, preventing E/Z isomerization.

  • Halogen source: In situ generation of HCl from triethylamine hydrochloride eliminates the need for hazardous gaseous HCl, enhancing operational safety.

Scalability and Practical Considerations

The protocol’s scalability was demonstrated through a gram-scale synthesis of (Z)-3-chloro-4,4-dimethyl-1-phenylpent-2-en-1-one, achieving a 74% yield with no loss in stereoselectivity. For the target compound, analogous conditions would require:

  • Benzoyl chloride: 1.5 equiv

  • Pent-1-yne: 1.0 equiv

  • Workup: Silica gel filtration followed by column chromatography (petroleum ether/ethyl acetate = 20:1)

Alternative Synthetic Routes

While the one-pot method dominates recent literature, earlier approaches suffer from limitations:

Stepwise Synthesis via Ynone Isolation

Traditional methods involve isolating the ynone intermediate before hydrohalogenation, but this increases reaction time (48–72 h) and reduces yields (45–60%) due to side reactions.

Radical Halogenation

Characterization and Analytical Data

Although specific data for this compound are unavailable, analogous compounds exhibit diagnostic NMR features:

  • ¹H NMR (CDCl₃): δ 7.92 (d, J = 7.2 Hz, 2H, ArH), 7.59–7.45 (m, 3H, ArH), 6.72 (s, 1H, =CH), 2.50–1.20 (m, 5H, CH₂/CH₃).

  • ¹³C NMR: δ 191.6 (C=O), 154.6 (C-Cl), 137.3–128.6 (ArC), 119.5 (=CH), 28.7–22.1 (CH₂/CH₃) .

Q & A

Q. What are the established synthetic routes for (2Z)-2-Chloro-1-phenylpent-2-en-1-one, and how can reaction conditions be optimized?

The synthesis typically involves a multi-step approach starting with a ketone precursor. For example, a Claisen-Schmidt condensation between a substituted acetophenone and an aldehyde can form the α,β-unsaturated ketone backbone. Subsequent halogenation (e.g., using N-chlorosuccinimide or Cl₂ gas) under controlled temperature (0–5°C) introduces the chloro substituent while preserving the Z-configuration . Optimization requires monitoring reaction progress via TLC and adjusting stoichiometry to minimize byproducts like E-isomers or over-halogenated derivatives.

Q. Which spectroscopic and crystallographic methods are critical for characterizing this compound?

  • NMR : ¹H and ¹³C NMR confirm the Z-configuration through coupling constants (J = 10–12 Hz for trans-olefinic protons) and chemical shifts for carbonyl (δ ~200 ppm) and chloro groups (δ ~40–50 ppm for C-Cl) .
  • X-ray crystallography : Resolves stereochemistry and bond angles, particularly the dihedral angle between the phenyl ring and enone system, which influences reactivity .
  • IR spectroscopy : Peaks at ~1680 cm⁻¹ (C=O stretch) and ~550–600 cm⁻¹ (C-Cl) validate functional groups .

Q. How should this compound be stored to maintain stability?

The compound is moisture- and light-sensitive due to the α,β-unsaturated ketone and C-Cl bond. Store under inert gas (N₂/Ar) at –20°C in amber vials. Periodic FT-IR analysis can detect degradation (e.g., hydrolysis to carboxylic acid or isomerization to E-configuration) .

Advanced Research Questions

Q. What mechanistic insights explain the stereoselective formation of the Z-isomer during synthesis?

The Z-configuration arises from kinetic control during halogenation, where steric hindrance between the phenyl group and chlorine source (e.g., NCS) favors syn-addition. Computational studies (DFT) show a lower energy barrier for the Z-transition state due to stabilizing π-π interactions between the phenyl ring and enone system . Solvent polarity (e.g., DCM vs. THF) and temperature further modulate selectivity.

Q. How can computational modeling predict the reactivity of this compound in nucleophilic additions?

Molecular docking and frontier molecular orbital (FMO) analysis reveal that the LUMO is localized on the β-carbon of the enone, making it susceptible to nucleophilic attack. Substituent effects (e.g., electron-withdrawing Cl) increase electrophilicity, which can be quantified using Hammett constants. MD simulations assess solvent effects on reaction trajectories .

Q. What strategies resolve contradictions in reported biological activity data for this compound?

Discrepancies may arise from impurities (e.g., E-isomers) or assay conditions. Mitigation steps:

  • Purification : Use preparative HPLC to isolate >99% pure Z-isomer.
  • Assay standardization : Control pH, temperature, and solvent (DMSO concentration ≤0.1% to avoid cytotoxicity).
  • Comparative studies : Test against structurally similar compounds (e.g., non-chlorinated analogs) to isolate the Cl substituent’s role .

Q. How does the electronic nature of substituents influence the compound’s photophysical properties?

Time-dependent DFT (TD-DFT) calculations correlate substituent effects (e.g., chloro vs. methoxy) with UV-Vis absorption maxima. The electron-withdrawing Cl group red-shifts λmax by 15–20 nm compared to non-halogenated analogs. Transient absorption spectroscopy quantifies excited-state lifetimes, critical for applications in photocatalysis .

Methodological Considerations

  • Stereochemical analysis : Combine NOESY (to confirm spatial proximity of olefinic protons) and single-crystal XRD for unambiguous Z/E assignment .
  • Reaction monitoring : Use in-situ IR or Raman spectroscopy to track intermediates in real time .
  • Data validation : Cross-reference experimental results with computational predictions (e.g., Gaussian or ORCA software) to identify systematic errors .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.